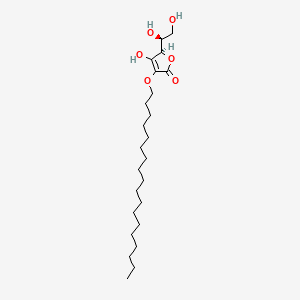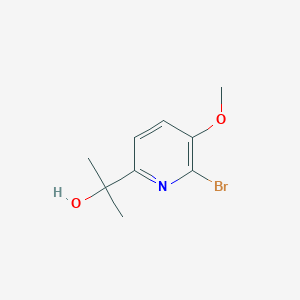
CV 3611
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CV 3611 is a derivative of ascorbic acid (vitamin C) where an octadecyl group is introduced at the C-2 position of the ascorbic acid molecule. This modification enhances the lipophilicity of the compound, making it more suitable for applications in lipid environments. It is known for its potential antioxidant properties and its ability to inhibit degranulation in allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CV 3611 typically involves the alkylation of ascorbic acid. One common method includes the use of 5,6-isopropylidene-3-methoxymethyl-ascorbic acid as a starting material. This compound is reacted with potassium carbonate and 1-iodooctadecane in a solvent mixture of tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) at 50°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of enzymatic synthesis methods is also being explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: CV 3611 can undergo various chemical reactions, including:
Oxidation: Ascorbic acid derivatives are known for their redox properties.
Substitution: The octadecyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Catalytic metals such as copper or iron can accelerate the oxidation process.
Reduction: The presence of hydrogen donors and catalytic metals can facilitate reduction reactions.
Substitution: Alkyl halides and strong bases are commonly used in substitution reactions.
Major Products:
Oxidation: Dehydroascorbic acid.
Reduction: Reduced forms of target compounds.
Substitution: Various alkylated derivatives depending on the substituent used.
Scientific Research Applications
CV 3611 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of CV 3611 primarily involves its antioxidant properties. It donates hydrogen atoms to lipid radicals, removes molecular oxygen, and quenches singlet oxygen. This helps in reducing oxidative stress and preventing cellular damage . Additionally, it inhibits antigen-stimulated degranulation by interfering with calcium ionophore-stimulated pathways .
Comparison with Similar Compounds
- 3-O-dodecyl-L-ascorbic acid
- 2-O-hexadecyl-L-ascorbic acid
- 3-O-octyl-L-ascorbic acid
Comparison: CV 3611 is unique due to its longer alkyl chain, which enhances its lipophilicity compared to other derivatives like 3-O-dodecyl-L-ascorbic acid and 2-O-hexadecyl-L-ascorbic acid . This makes it more suitable for applications in lipid environments, such as in cosmetics and skincare products. Additionally, its strong antioxidant properties and ability to inhibit degranulation make it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C24H44O6 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-octadecoxy-2H-furan-5-one |
InChI |
InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-23-21(27)22(20(26)19-25)30-24(23)28/h20,22,25-27H,2-19H2,1H3/t20-,22+/m0/s1 |
InChI Key |
OIRQROBVKNWIIW-RBBKRZOGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC1=C([C@H](OC1=O)[C@H](CO)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C(OC1=O)C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2-thiazolidine-1,1-dione](/img/structure/B8472570.png)
![1,1-Dimethylethyl 7-formyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B8472575.png)




![1-([1,1'-Biphenyl]-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B8472604.png)





